Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene
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Overview
Description
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene is a complex compound that combines several functional groups and monomers. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C19H29NO4, and it has a molecular weight of 335.43800 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene involves the polymerization of 2-propenoic acid, 2-methyl-, butyl 2-propenoate, and ethenylbenzene (styrene) in the presence of an ammonium salt. The reaction conditions typically include the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and the reaction is carried out at elevated temperatures to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. The monomers are fed into a reactor, where they undergo polymerization under controlled temperature and pressure conditions. The resulting polymer is then purified and processed into the desired form for various applications .
Chemical Reactions Analysis
Types of Reactions
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form strong covalent bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Butyl prop-2-enoate:
2-Methylprop-2-enoate:
Styrene: A monomer used in the production of polystyrene and other copolymers
Uniqueness
Azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene is unique due to its combination of multiple functional groups and monomers, which impart distinct properties such as enhanced chemical resistance, biocompatibility, and adhesive strength. This makes it suitable for a wide range of applications that require specific performance characteristics .
Properties
CAS No. |
58479-10-0 |
---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
azanium;butyl prop-2-enoate;2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C4H6O2.H3N/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3(2)4(5)6;/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2H3,(H,5,6);1H3 |
InChI Key |
YYFFANUPMIBHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)[O-].C=CC1=CC=CC=C1.[NH4+] |
Related CAS |
69847-64-9 58479-10-0 |
Origin of Product |
United States |
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